(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate
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Overview
Description
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a hydroxyl group and an ester linkage makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with isopropanol in the presence of a strong acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various methods, including the Sharpless asymmetric dihydroxylation if stereoselectivity is required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Pd/C, hydrogen gas
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the ester group.
Substitution: Removal of the Cbz group to yield the free amine.
Scientific Research Applications
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceuticals, especially those targeting neurological and metabolic disorders.
Industry: In the production of fine chemicals and as a building block in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate exerts its effects depends on its application. In pharmaceutical research, it may act as a prodrug, where the Cbz group is removed in vivo to release the active amine. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-Isopropyl 2-(((tert-butoxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with a methyl ester instead of an isopropyl ester.
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate: Similar structure but with an ethyl ester instead of an isopropyl ester.
Uniqueness
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific combination of functional groups, which allows for selective reactions and transformations. The Cbz group provides stability during synthesis and can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.
This compound’s specific stereochemistry and functional groups make it particularly useful in the synthesis of chiral molecules, which are essential in the development of many pharmaceuticals.
Properties
IUPAC Name |
propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-12(2)22-15(19)14(9-6-10-18)17-16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14,18H,6,9-11H2,1-2H3,(H,17,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNGEWBZXQKHY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452315 |
Source
|
Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176237-44-8 |
Source
|
Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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